
Magnesium bromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bromide hydrate is an inorganic compound composed of magnesium, bromine, and water molecules. It is an important reagent in organic synthesis and is commonly used in laboratory experiments. This compound has a variety of applications in scientific research and is also used in various industries.
Applications De Recherche Scientifique
Magnesium bromide hydrate is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of organometallic compounds, and as a source of bromide ions in biochemical assays. It is also used as a solvent in the preparation of organometallic compounds and in the synthesis of organobromine compounds.
Mécanisme D'action
The mechanism of action of magnesium bromide hydrate is not fully understood. It is believed that the bromide ions are able to interact with the substrate molecules, resulting in the formation of organobromine compounds. The bromide ions are also able to react with other molecules in the reaction mixture, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that bromide ions can act as a neurotransmitter in the brain and can affect the release of hormones and other neurotransmitters. Bromide ions can also affect the metabolism of carbohydrates and lipids, and can affect the activity of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using magnesium bromide hydrate in laboratory experiments is its low cost and its availability. It is also relatively easy to prepare and store. The main limitation is that the reaction can be difficult to control, as the reaction is exothermic and can produce impurities.
Orientations Futures
The future of magnesium bromide hydrate research is promising. Possible future directions include the development of new synthesis methods, the exploration of new applications, and the investigation of the biochemical and physiological effects of this compound. In addition, further research is needed to better understand the mechanism of action and the effects of bromide ions on living organisms.
Méthodes De Synthèse
Magnesium bromide hydrate is synthesized by reacting magnesium metal with bromine in aqueous solution. The reaction produces this compound, which is a white crystalline solid. The reaction is exothermic and the reaction temperature should be controlled to prevent the formation of magnesium oxide or other impurities. The reaction is typically carried out in a closed system in order to prevent the loss of bromine gas.
Propriétés
IUPAC Name |
magnesium;dibromide;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mg.5H2O/h2*1H;;5*1H2/q;;+2;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIMYHJXBMTMN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[Mg+2].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H10MgO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)
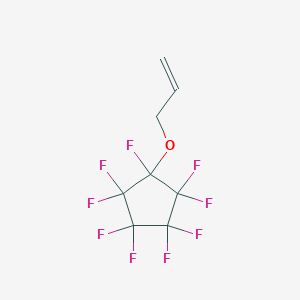
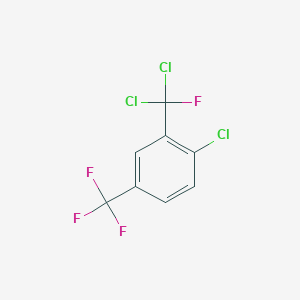
![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)



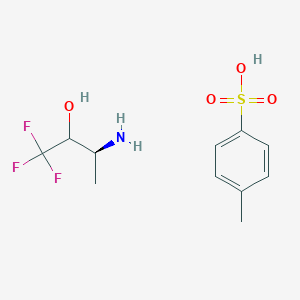

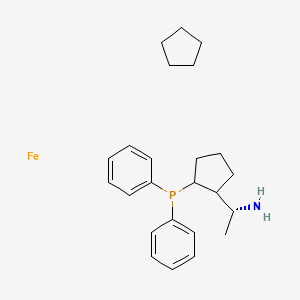

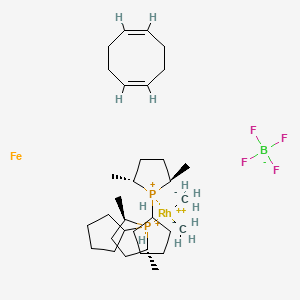

![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)